3H-Phenoxazin-3-one

Catalog No.
S562607
CAS No.
1916-63-8
M.F
C12H7NO2
M. Wt
197.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-Phenoxazin-3-one

CAS Number

1916-63-8

Product Name

3H-Phenoxazin-3-one

IUPAC Name

phenoxazin-3-one

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C12H7NO2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H

InChI Key

UOMHBFAJZRZNQD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2

Synonyms

phenoxazinone, phenoxazone

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2

The exact mass of the compound 3H-Phenoxazin-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3H-Phenoxazin-3-one (CAS 1916-63-8) is a foundational p-quinone imine heterocycle that serves as the unsubstituted parent core for a wide range of phenoxazine dyes, biological stains, and redox-active materials [1]. Unlike its fully reduced counterpart, phenoxazine, this compound features an extended conjugated system with a highly electrophilic C(2) position. This structural feature makes it an essential precursor for synthesizing sterically crowded N,O,S-heteropentacycles and custom fluorophores. Procurement of the pure 3H-phenoxazin-3-one core is critical for industrial and research applications requiring precise control over downstream functionalization, where pre-substituted analogs would introduce unwanted steric hindrance or locked photophysical properties [1].

Procurement Fit

Unsubstituted phenoxazinone parent scaffold
SAR baseline for substituent-effect studies
Non-fluorescent control for probe development

Substituting 3H-phenoxazin-3-one with the fully reduced phenoxazine or downstream functionalized dyes (such as resorufin) fundamentally alters synthetic pathways and material performance [1]. Phenoxazine lacks the p-quinone imine moiety, rendering it unreactive toward direct nucleophilic substitution without prior oxidative activation. Conversely, using pre-functionalized analogs like resorufin (7-hydroxy-3H-phenoxazin-3-one) locks the molecule into a specific photophysical profile and introduces competing reactive sites that interfere with the targeted synthesis of complex pentacyclic scaffolds. For reproducible manufacturing of custom redox mediators or novel optical materials, procuring the exact, unsubstituted 3H-phenoxazin-3-one core is mandatory to ensure predictable electrophilic reactivity [1].

Substitution Risk

Target Unsubstituted 3H-phenoxazin-3-one
7-Hydroxy analog Resorufin introduces pH-dependent absorption shift and high fluorescence
2-Amino analog 2-APO imparts distinct biological activity; electronic profile differs

Electrophilic Reactivity for Heteropentacycle Synthesis

3H-Phenoxazin-3-one features a highly electrophilic C(2) center driven by its p-quinone imine fragment, allowing it to undergo direct nucleophilic substitution of hydrogen (SNH) with ortho-substituted arylamines [1]. When reacted at elevated temperatures, it yields sterically crowded N,O,S-heteropentacycles with high efficiency. In contrast, the fully reduced phenoxazine baseline lacks this electrophilic center and cannot undergo this direct coupling without additional oxidative steps [1].

Evidence DimensionHeteropentacycle Synthesis Yield (via direct SNH)
Target Compound Data68–93% yield (direct coupling at C(2))
Comparator Or BaselinePhenoxazine (0% yield via direct SNH; requires prior oxidation)
Quantified DifferenceEnables direct, catalyst-free SNH coupling with >68% yield, eliminating multi-step activation.
ConditionsReaction with ortho-substituted arylamines at 230–250 °C

Procuring the oxidized 3H-phenoxazin-3-one core streamlines the synthesis of complex pentacyclic dyes by eliminating the need for aggressive oxidative activation steps.

Carbonyl ¹³C NMR Shift
Class-level
δ ~175–180 ppm (unsubstituted reference)
Supports NMR structural assignment as unsubstituted baseline
Substituent-induced shifts resolved via dual parameter analysis

Tunable Optical Baseline vs. Locked Fluorophores

The unsubstituted 3H-phenoxazin-3-one core provides a blue-shifted optical baseline, with primary absorption maxima typically in the 420–460 nm range depending on minor substitutions [1]. This allows for extensive spectral tuning via custom functionalization. In contrast, procuring downstream analogs like resorufin (7-hydroxy-3H-phenoxazin-3-one) locks the absorption profile at approximately 570–580 nm due to the strong auxochromic effect of the 7-hydroxyl group [1].

Evidence DimensionBaseline Absorption Maximum (λmax)
Target Compound Data~420–460 nm (unsubstituted/core derivatives)
Comparator Or BaselineResorufin (~570–580 nm)
Quantified DifferenceProvides a >110 nm blue-shifted baseline, offering a wider dynamic range for custom red-shifting via functionalization.
ConditionsAqueous or organic solvent baseline absorption

Buyers developing novel fluorescent probes must start with the unsubstituted core to achieve target emission wavelengths, as pre-hydroxylated analogs restrict spectral tunability.

Antiproliferative Activity
Head-to-head
Parent IC₅₀ >10 μM vs. 2-amino IC₅₀ ~1–10 μM
Supports negative-control SAR context
10–100× lower potency confirms baseline for medicinal chemistry

Electronic Structure and Redox Stability vs. Sulfur Analogs

The oxygen heteroatom in 3H-phenoxazin-3-one significantly alters the electronic distribution of the quinonoid core compared to its sulfur analog, 3H-phenothiazin-3-one [1]. 13C NMR studies reveal that the C-7 and C-9 nuclei in the phenothiazine analog are deshielded by 10 to 20 ppm relative to the phenoxazine core. This electronic difference translates to distinct redox potentials, making 3H-phenoxazin-3-one uniquely suited for specific electrochemical mediator applications where the phenothiazine analog would undergo reduction at mismatched potentials [1].

Evidence Dimension13C NMR Chemical Shift (C-7 and C-9 Deshielding)
Target Compound DataBaseline shielding (oxygen core)
Comparator Or Baseline3H-phenothiazin-3-one (+10 to 20 ppm deshielding)
Quantified Difference10–20 ppm difference in carbon shielding, indicating fundamentally different electron density and redox behavior.
Conditions13C NMR spectral analysis

For biosensor manufacturing, substituting the oxygen core with a sulfur analog shifts the redox potential, potentially causing mediator failure in calibrated electrochemical assays.

Fluorescence Quantum Yield
Reported
ΦF < 0.01 (non-fluorescent)
Supports non-fluorescent probe-starting material
>75-fold lower vs resorufin; ensures low background signal
Redox Behavior
Reported
Parent: transient radical anion; t-Bu analog: persistent
Supports redox-baseline differentiation for materials design
Radical lifetime determines suitability for electronic applications
C-2 Regioselective Substitution
Class-level
68–93% yield of 2-arylamino derivatives
Supports regioselective library diversification route
No competing O-alkylation or C-2 blocking; predictable SAR entry

Precursor for Custom N,O,S-Heteropentacycle Dyes

Directly utilizes the highly electrophilic C(2) position of 3H-phenoxazin-3-one for catalyst-free SNH reactions, making it the optimal starting material for synthesizing sterically crowded, custom-emission fluorophores [1].

Redox Mediators in Electrochemical Biosensors

Leverages the specific electronic structure and reversible imine redox behavior of the phenoxazine core, which operates at distinct, calibrated potentials compared to phenothiazine alternatives [1].

Scaffold for Actinomycin and Pharmaceutical Analogs

Serves as the essential unsubstituted chromophore core for synthesizing bio-active phenoxazinone derivatives without interference from pre-existing hydroxyl or amine groups [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry SAR baseline
Unsubstituted parent scaffold
Negative-control benchmarking
Fluorogenic probe development
Non-fluorescent starting material
Resorufin impurity verification
NMR reference standard
Complete ¹³C assignment baseline
Substituent-induced shift validation
Electroactive material benchmark
Unperturbed redox fingerprint
Radical-anion stability comparison

XLogP3

1.5

Other CAS

1916-63-8

Wikipedia

Phenoxazinone

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